molecular formula C13H16ClNO5S B12278879 (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12278879
M. Wt: 333.79 g/mol
InChI Key: IJDYCXSJHHTTSF-LLVKDONJSA-N
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Description

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of a suitable chlorophenyl derivative with a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the oxathiazolidine ring. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl group and the oxathiazolidine ring contributes to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to the presence of the oxathiazolidine ring, which imparts distinct chemical and biological properties.

Biological Activity

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound that has garnered interest in various fields including medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClNO5S
  • Molecular Weight : 333.79 g/mol
  • IUPAC Name : tert-butyl (4S)-4-(4-chlorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate

The compound contains a sulfur atom, an oxygen atom, and a nitrogen atom within its ring structure, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may affect the photosynthetic electron transport chain in plants by inhibiting Photosystem II (PSII) .
  • Chirality Induction : As a chiral auxiliary, this compound can induce chirality in other molecules during asymmetric synthesis. This property is valuable in producing enantiomerically pure compounds for pharmaceutical applications .

Cytotoxicity and Anticancer Potential

Research indicates that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study evaluated the cytotoxicity of related compounds against the MCF-7 breast cancer cell line. The results showed significant cytotoxic effects, suggesting potential applications in cancer therapy .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various studies:

  • Cholinesterase Inhibition : Research on similar oxathiazolidine derivatives has indicated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's .
CompoundIC50 (µM)Selectivity Ratio
Compound 6n5.07>19.72
Donepezil14.23 (AChE)N/A

This table summarizes the inhibitory activity of selected compounds against cholinesterases.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Solubility : Similar compounds are known for their high solubility in water and volatility, which may enhance their bioavailability but also pose risks for environmental leaching .
  • Toxicological Profile : Preliminary studies suggest that while some derivatives exhibit promising biological activities, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.

Properties

Molecular Formula

C13H16ClNO5S

Molecular Weight

333.79 g/mol

IUPAC Name

tert-butyl (4S)-4-(4-chlorophenyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1

InChI Key

IJDYCXSJHHTTSF-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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